2,3-Difluoro-6-hydroxybenzaldehyde
Description
Chemical Name: 2,3-Difluoro-6-hydroxybenzaldehyde Synonyms: 5,6-Difluorosalicylaldehyde, 3,4-Difluoro-2-formylphenol CAS Number: 187543-89-1 Molecular Formula: C₇H₄F₂O₂ Molecular Weight: 158.11 g/mol Melting Point: 53–57°C HS Code: 2913000000 (Halogenated derivatives of aromatic aldehydes)
This compound is a fluorinated aromatic aldehyde featuring hydroxyl (-OH) and aldehyde (-CHO) groups at the 6- and 1-positions, respectively, with fluorine substituents at the 2- and 3-positions. This compound serves as a critical building block in pharmaceutical and agrochemical synthesis due to its electron-withdrawing fluorine atoms and reactive aldehyde group, which facilitate nucleophilic additions and metal coordination .
Properties
IUPAC Name |
2,3-difluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZOHFGXHDGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611449 | |
| Record name | 2,3-Difluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187543-89-1 | |
| Record name | 2,3-Difluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-difluoro-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classical method for introducing aldehyde groups onto aromatic rings. For 2,3-difluoro-6-hydroxybenzaldehyde, this method involves treating 2,3-difluorophenol with a formylating agent such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The hydroxyl group’s presence necessitates careful control of reaction conditions to avoid undesired side reactions.
Reaction Conditions :
-
Catalyst : POCl₃ (1.2 equiv), DMF (2.0 equiv)
-
Temperature : 0–5°C (initial), then 80°C (2 hours)
The fluorine atoms’ electron-withdrawing effects enhance the electrophilic substitution’s regioselectivity, directing the formyl group to the para position relative to the hydroxyl group. However, competing reactions at the ortho positions may occur, necessitating chromatographic purification.
Friedel-Crafts Acylation Followed by Oxidation
An alternative route involves Friedel-Crafts acylation of 2,3-difluorophenol with acetyl chloride, followed by oxidation to the aldehyde. This two-step process mitigates the challenges of direct formylation.
Step 1: Acylation
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Reagents : Acetyl chloride (1.5 equiv), AlCl₃ (1.0 equiv)
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Temperature : 25°C, 4 hours
Step 2: Oxidation
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Reagents : Pyridinium chlorochromate (PCC, 1.2 equiv)
-
Solvent : Dichloromethane (DCM), 12 hours
This method’s advantage lies in its higher intermediate stability, though the oxidation step introduces scalability challenges due to PCC’s cost and toxicity.
Oxidative Demethylation of Methoxy Precursors
Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde
A patent (CN105523921A) describes the preparation of 2,3-difluoro-6-methoxybenzoic acid via oxidation of 2,3-difluoro-6-methoxybenzaldehyde. Adapting this method for the target compound involves demethylation of the methoxy intermediate.
Oxidation Conditions :
-
Reagents : Hydrogen peroxide (29.5%, 8 equiv), KOH (6 equiv)
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Temperature : 70°C, 2 hours
Demethylation :
-
Reagents : BBr₃ (3.0 equiv) in DCM
-
Temperature : −78°C to 25°C, 6 hours
This route’s critical limitation is the need for cryogenic conditions during demethylation, which complicates large-scale production.
Directed Ortho-Metalation (DoM) Strategies
Regioselective Formylation
Directed ortho-metalation leverages directing groups to achieve precise substitution patterns. For this compound, a temporary sulfonyl group can direct formylation to the desired position.
Procedure :
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Protection : 2,3-Difluorophenol is sulfonylated using toluenesulfonyl chloride (TsCl).
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Metalation : Treatment with LDA (lithium diisopropylamide) at −78°C.
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Formylation : Quenching with DMF yields the sulfonyl-protected aldehyde.
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Deprotection : Hydrolysis with NaOH (2M) removes the sulfonyl group.
Key Data :
This method offers superior regiocontrol but requires multiple steps and specialized reagents.
Catalytic Hydroxylation of Difluorobenzaldehydes
Palladium-Catalyzed C–H Activation
Recent advances in C–H activation enable direct hydroxylation of 2,3-difluorobenzaldehyde. A palladium catalyst mediates the insertion of a hydroxyl group at the sixth position.
Conditions :
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : 2,2′-Bipyridyl (10 mol%)
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Oxidant : PhI(OAc)₂ (2.0 equiv)
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Solvent : Acetic acid, 80°C, 12 hours
This single-step method is atom-economical but suffers from moderate yields and catalyst costs.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Vilsmeier-Haack | Simple, one-step | Low yield, purification challenges | 45–60% |
| Friedel-Crafts + Oxidation | Stable intermediates | Toxic reagents, multi-step | 55% |
| Demethylation | Adaptable from known precursors | Cryogenic conditions, scalability issues | 65% |
| Directed Metalation | High regioselectivity | Complex steps, costly reagents | 40% |
| C–H Activation | Atom-economical, single-step | Moderate yield, expensive catalysts | 50% |
Challenges and Optimization Strategies
Regioselectivity Control
The interplay of fluorine’s electronegativity and the hydroxyl group’s directing effects complicates regioselectivity. Computational studies suggest that fluorine at C2 and C3 deactivates the ring, favoring formylation at C6. Microwave-assisted synthesis reduces reaction times and improves selectivity (yield: +15%).
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-6-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation reactions.
Major Products Formed
Oxidation: 2,3-Difluoro-6-hydroxybenzoic acid.
Reduction: 2,3-Difluoro-6-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies suggest that 2,3-difluoro-6-hydroxybenzaldehyde exhibits antimicrobial and antifungal properties. Its structural features enable it to interact with biological targets, potentially influencing enzyme activity or cellular processes. This makes it a candidate for further investigation in drug development aimed at combating infections.
- Molecular Docking Studies : Interaction studies have been conducted using molecular docking simulations to evaluate the binding affinity of this compound to various biological targets. These studies indicate that the compound may influence specific biochemical pathways, warranting further exploration into its mechanism of action.
- Potential as a Drug Candidate : The unique arrangement of functional groups in this compound enhances its reactivity compared to similar compounds. The dual fluorine atoms provide distinct electronic properties that can affect both chemical behavior and biological interactions, making it an interesting candidate for drug development.
Organic Synthesis Applications
- Synthetic Intermediates : In organic chemistry, this compound can serve as a valuable intermediate for synthesizing more complex molecules. Its ability to undergo various reactions can facilitate the formation of diverse chemical structures, which is essential for developing new materials or pharmaceuticals .
- Reactivity Studies : The compound's reactivity has been studied in various chemical transformations, including nucleophilic substitutions and condensation reactions. These reactions can lead to the formation of derivatives that may possess enhanced biological activities or novel properties.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-6-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity to target molecules. The hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4,5-Difluorosalicylaldehyde
CAS Number : 199287-52-0
Molecular Formula : C₇H₄F₂O₂
Molecular Weight : 158.11 g/mol
Melting Point : 68–72°C
Key Differences:
6-Ethoxy-2,3-difluorobenzaldehyde
CAS Number: 773101-62-5 Molecular Formula: C₉H₈F₂O₂ Molecular Weight: 194.16 g/mol Synonym: 6-Ethoxy-2,3-difluorobenzaldehyde
Key Differences:
- Functional Group : The hydroxyl group is replaced by an ethoxy (-OCH₂CH₃) group, increasing lipophilicity.
- Applications : Ethoxy derivatives are often used in drug candidates requiring enhanced membrane permeability.
- Reactivity : The ethoxy group reduces acidity (pKa ~10 vs. ~8 for hydroxyl), limiting participation in acid-base reactions .
2,3-Difluoro-5-nitrobenzaldehyde
CAS Number: 1803826-24-5 Molecular Formula: C₇H₃F₂NO₃ Molecular Weight: 187.10 g/mol
Key Differences:
- Functional Group: Contains a nitro (-NO₂) group instead of a hydroxyl.
- Electronic Effects : The nitro group is strongly electron-withdrawing, making the aldehyde more electrophilic but less prone to oxidation.
- Applications : Used in explosives and dyes rather than pharmaceuticals due to nitro group instability .
Comparative Data Table
Research Findings and Industrial Relevance
- Electronic Effects : Fluorine atoms in this compound induce strong electron-withdrawing effects, stabilizing intermediates in Suzuki-Miyaura couplings .
- Safety : Both this compound and 4,5-Difluorosalicylaldehyde carry hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating handling under inert conditions .
- Cost : this compound is priced at ~$250/250mg, comparable to 4,5-Difluorosalicylaldehyde but more cost-effective than ethoxy derivatives (~$300/250mg) .
Biological Activity
2,3-Difluoro-6-hydroxybenzaldehyde is an organic compound characterized by its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a benzaldehyde backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The presence of fluorine atoms is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a subject of interest for drug discovery.
The molecular formula of this compound is C7H4F2O2. Its structure can be represented as follows:
Key Reactions
- Oxidation : The aldehyde group can be oxidized to form 2,3-Difluoro-6-hydroxybenzoic acid.
- Reduction : It can be reduced to 2,3-Difluoro-6-hydroxybenzyl alcohol.
- Substitution : The fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles, allowing for the synthesis of diverse derivatives .
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit antioxidant properties. In a study evaluating various derivatives, some showed significant neuroprotective effects against oxidative stress in neuronal cell lines. For instance, derivatives with similar structural motifs demonstrated reduced intracellular reactive oxygen species (ROS) levels and improved mitochondrial membrane potential .
| Compound | IC50 (µM) |
|---|---|
| Trolox | 19.0 ± 1.8 |
| Curcumin | 26.5 ± 1.5 |
| 1a | 42.3 ± 3.4 |
| 1b | 53.8 ± 2.6 |
This table summarizes the antioxidant activity of various compounds, indicating that derivatives related to this compound possess promising antioxidant capabilities .
Antimicrobial and Anticancer Activity
The compound has been studied for its antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively, potentially leading to inhibition of cancer cell proliferation and microbial growth. Preliminary studies suggest that it may exhibit selective toxicity towards cancer cells while maintaining low cytotoxicity towards normal cells .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorine atoms enhance the compound's electronic properties, which may improve binding affinity to target molecules. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing interactions with biological targets .
Neuroprotective Effects
A notable study examined the neuroprotective effects of fluorinated phenolic compounds against oxidative stress in SH-SY5Y human neuroblastoma cells. The study found that certain derivatives exhibited significant neuroprotection by reducing ROS levels and enhancing cell viability post-exposure to oxidative agents .
Antimicrobial Activity
Another investigation focused on the antimicrobial properties of related compounds where it was observed that derivatives of fluorinated benzaldehydes exhibited activity against various bacterial strains. These findings suggest that structural modifications could lead to enhanced antimicrobial efficacy .
Q & A
Q. What are the optimal synthetic routes for 2,3-Difluoro-6-hydroxybenzaldehyde, and how can purity (>97%) be ensured?
Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging fluorinated precursors. Key steps include:
- Fluorination: Selective fluorination at positions 2 and 3 using KF or CsF under anhydrous conditions .
- Aldehyde Protection/Deprotection: Temporary protection of the aldehyde group (e.g., acetal formation) to prevent side reactions during hydroxylation .
- Purification: High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >97% purity. GC or HPLC analysis is critical for verifying purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: - and -NMR resolve fluorine-proton coupling patterns (e.g., ~20 Hz for ortho-fluorine) and confirm regiochemistry .
- XRD Analysis: Single-crystal X-ray diffraction (employing SHELX programs) identifies hydrogen-bonding networks between hydroxyl and aldehyde groups, critical for understanding solid-state packing .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular formula () and detects isotopic patterns .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Effects: Fluorine atoms deactivate the benzene ring, directing electrophilic substitution to the para-position relative to the hydroxyl group.
- Suzuki Coupling Optimization: Use Pd(PPh)/SPhos with aryl boronic acids at 80°C in THF/water. Monitor reaction progress via -NMR to track fluorine’s electronic impact on coupling efficiency .
- DFT Calculations: Computational modeling (e.g., Gaussian) predicts charge distribution and transition states, aiding mechanistic understanding .
Q. What challenges arise in crystallographic refinement due to fluorine’s anomalous scattering, and how are they resolved?
Methodological Answer:
- Anomalous Dispersion: Fluorine’s high electron density causes phase errors in XRD. Use SHELXL’s TWIN/BASF commands to refine twinned crystals or disordered structures .
- Data Collection: High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes absorption effects. Include restraints for F–O and F–C bond distances during refinement .
Q. How can contradictory purity reports from different suppliers (e.g., 93% vs. 97%) be reconciled?
Methodological Answer:
- Analytical Discrepancies: GC (non-polar columns) may underestimate purity due to co-eluting isomers. Use HPLC with a C18 column and UV detection at 254 nm for better resolution .
- Isomer Identification: Compare retention times with synthesized standards (e.g., 2,5-difluoro-4-hydroxybenzaldehyde) to confirm absence of regioisomers .
Q. What strategies address regioselectivity conflicts in electrophilic substitution reactions involving this compound?
Methodological Answer:
- Directing Group Hierarchy: The hydroxyl group (meta-directing) dominates over fluorine’s ortho/para-directing effects. Use HNO/HSO for nitration at the 5-position (relative to hydroxyl) .
- Competitive Experiments: Conduct parallel reactions with mono-fluorinated analogs (e.g., 3-fluoro-6-hydroxybenzaldehyde) to isolate fluorine’s role in selectivity .
Q. How can conflicting solubility data in polar vs. non-polar solvents be resolved experimentally?
Methodological Answer:
Q. What are the stability implications of the hydroxyl-aldehyde tautomerism under varying pH conditions?
Methodological Answer:
Q. How does this compound serve as a precursor for fluorinated heterocycles (e.g., benzofurans)?
Methodological Answer:
Q. What experimental approaches resolve conflicting bioactivity data in antimicrobial assays?
Methodological Answer:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
